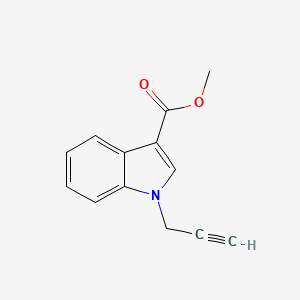

Methyl 1-prop-2-ynylindole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-prop-2-ynylindole-3-carboxylate” is a chemical compound with the CAS Number: 2416243-03-1 . It is a useful synthon in Sonogashira cross-coupling reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . Another method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence for the synthesis of 1,2,3-trisubstituted indoles .

Molecular Structure Analysis

The molecular weight of “this compound” is 213.24 . The InChI code is 1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3 .

Chemical Reactions Analysis

“this compound” can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . It is also a useful synthon in Sonogashira cross-coupling reactions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Carboxylation and Derivative Synthesis

Methyl 1-prop-2-ynylindole-3-carboxylate has been utilized in carboxylation reactions to synthesize indole-3-carboxylic acids and derivatives. Nemoto et al. (2016) described a process where various 1-substituted indoles were carboxylated under CO2 pressure with Me2AlCl, producing indole-3-carboxylic acids in good to excellent yields. This method extends to alkoxycarbonylation and carbamoylation, yielding ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively, showcasing the versatility of indole derivatives in chemical synthesis (Nemoto et al., 2016).

Synthesis of Heterocyclic Derivatives

Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method produced tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, indicating the potential of this compound in constructing complex heterocyclic structures (Bacchi et al., 2005).

Functionalization and Complex Formation

Research on the functionalization and complex formation capabilities of indole derivatives has shown significant promise. For instance, Tsuchimoto et al. (2008) explored the indium-catalyzed annulation of 2-aryl- and 2-heteroarylindoles with propargyl ethers, leading to the synthesis of aryl- and heteroaryl-annulated[a]carbazoles. This highlights the reactivity of this compound in forming complex aromatic compounds with potential applications in material science and pharmaceuticals (Tsuchimoto et al., 2008).

Analytical and Structural Characterization

Dybowski et al. (2021) provided a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, underscoring the importance of this compound derivatives in forensic and clinical research. This study showcases the use of various analytical techniques, including GC–MS and LC–MS, to understand the properties and activities of such compounds (Dybowski et al., 2021).

Mechanism of Action

Target of Action

Methyl 1-prop-2-ynylindole-3-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Based on the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Methyl 1-prop-2-ynylindole-3-carboxylate, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Properties

IUPAC Name |

methyl 1-prop-2-ynylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPDDAJGCKLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)

![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2754141.png)